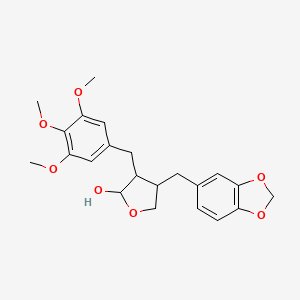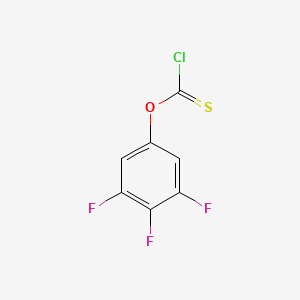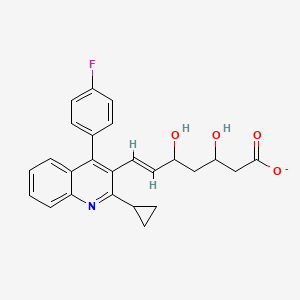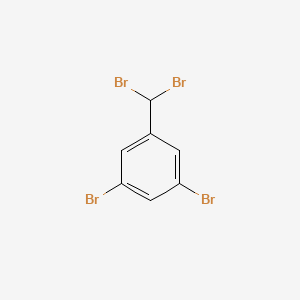
Clusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clusin is a chemical compound known for its unique properties and applications in various fields. It is a naturally occurring compound found in certain plants and has been the subject of extensive research due to its potential therapeutic and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clusin involves several steps, including the extraction from natural sources and chemical modification. The extraction process typically involves the use of solvents to isolate the compound from plant material. Chemical modification may include reactions such as esterification or hydroxylation to enhance its properties .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing environmental impact. Techniques such as chromatography and crystallization are commonly used in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
Clusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products
These derivatives can be tailored for specific uses in medicine, agriculture, and industry .
Aplicaciones Científicas De Investigación
Clusin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Clusin involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its observed biological effects. For example, this compound may inhibit certain enzymes or receptors, leading to its anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Clusin can be compared with other similar compounds, such as:
Curcumin: Both have antioxidant properties, but this compound may have a broader range of biological activities.
Resveratrol: Similar in its anti-inflammatory effects, but this compound may be more potent in certain applications.
Quercetin: Both have antimicrobial properties, but this compound’s unique structure may offer advantages in specific contexts .
Propiedades
Número CAS |
86992-94-1 |
|---|---|
Fórmula molecular |
C22H26O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-ol |
InChI |
InChI=1S/C22H26O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16,22-23H,6-7,11-12H2,1-3H3 |
Clave InChI |
SOCNBZCAGNYAED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2C(COC2O)CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)

![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)





![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)

![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)
